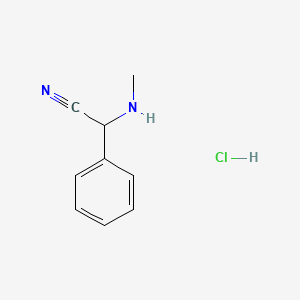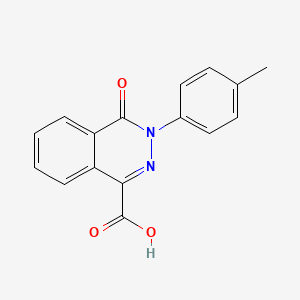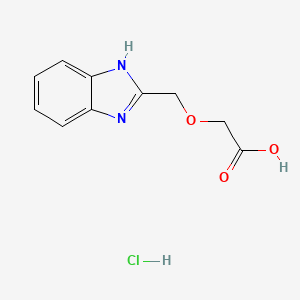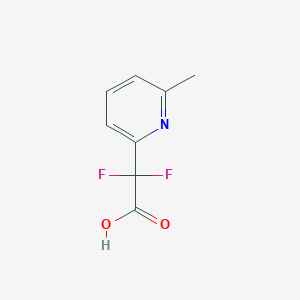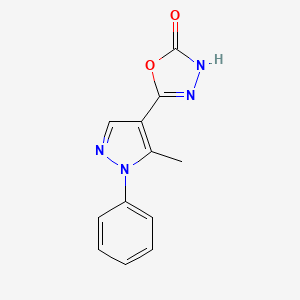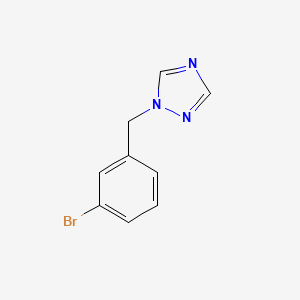![molecular formula C11H17BrN2OS B1453369 4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide CAS No. 1184272-57-8](/img/structure/B1453369.png)
4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide
Overview
Description
4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide, also known as 4-bromo-N-methylethyl-1-propyl-1H-pyrrole-2-carboxamide, is an organic compound that has been widely studied in the past few decades due to its potential applications in chemical and medicinal research. This compound is a brominated pyrrole carboxamide, which is a type of pyrrole derivative with a bromine atom attached to the nitrogen atom of the pyrrole ring. This compound has been used in a variety of synthetic and medicinal applications, and its structure and reactivity have been studied extensively.
Scientific Research Applications
4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various other compounds, such as 5-bromo-N-methyl-1-propan-1H-pyrrole-2-carboxamide and 6-bromo-N-methyl-1-propan-1H-pyrrole-2-carboxamide. It has also been used as a starting material in the synthesis of various other compounds, such as 6-bromo-N-methyl-1-propan-1H-pyrrole-2-carboxamide, 5-bromo-N-methyl-1-propan-1H-pyrrole-2-carboxamide, and 4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamidethyl-1-propan-1H-pyrrole-2-carboxamide. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various pharmaceuticals and other medicinal compounds.
Mechanism Of Action
The exact mechanism of action of 4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that the bromine atom attached to the nitrogen atom of the pyrrole ring is responsible for the compound’s reactivity and its potential applications in chemical and medicinal research. The bromine atom is thought to act as a catalyst, facilitating the formation of various other compounds from the starting material.
Biochemical And Physiological Effects
The biochemical and physiological effects of 4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide have not been fully studied. However, the compound has been shown to have some potential medicinal properties, such as anti-inflammatory, anti-bacterial, and anti-fungal activity. In addition, this compound has been studied for its potential use as an intermediate in the synthesis of various pharmaceuticals and other medicinal compounds.
Advantages And Limitations For Lab Experiments
The main advantage of using 4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide in laboratory experiments is its relatively low cost and easy availability. This compound can be easily synthesized from readily available starting materials, and it is relatively stable in a variety of conditions. However, the compound is highly reactive and may react with other compounds in the reaction mixture, leading to undesired side reactions. In addition, the compound is toxic and should be handled with care in a laboratory setting.
Future Directions
There are a variety of potential future directions for research on 4-bromo-N-[2-(methyl
properties
IUPAC Name |
4-bromo-N-(2-methylsulfanylethyl)-1-propan-2-ylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2OS/c1-8(2)14-7-9(12)6-10(14)11(15)13-4-5-16-3/h6-8H,4-5H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXDAZMZGQHIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NCCSC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)
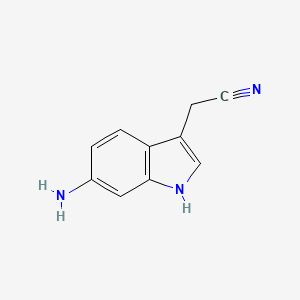
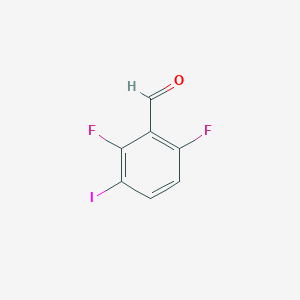
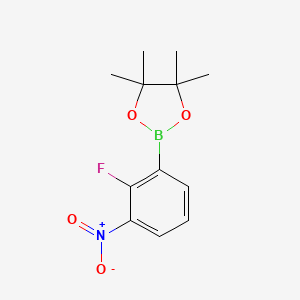
![[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B1453294.png)
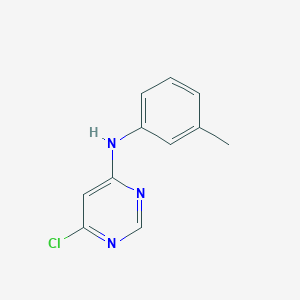
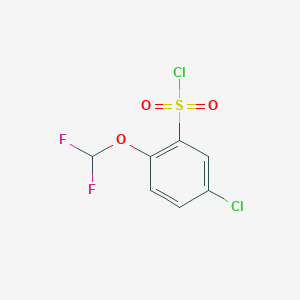
![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)
